![molecular formula C18H17N3O5 B14695848 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- CAS No. 31715-42-1](/img/structure/B14695848.png)
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-: is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, hydroxy, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, amination, and hydroxylation reactions.
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitroanthracene derivative is then subjected to amination using an appropriate amine, such as isobutylamine, under controlled conditions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation using a suitable hydroxylating agent to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxy groups to halides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated anthraquinone derivatives.
科学研究应用
9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and other materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-: Similar structure but lacks the nitro and isobutylamino groups.
9,10-Anthracenedione, 1-amino-2-methyl-: Contains a methyl group instead of the hydroxy and nitro groups.
9,10-Anthracenedione, 1,4-diamino-: Contains two amino groups but lacks the hydroxy and nitro groups.
Uniqueness
The presence of the nitro, hydroxy, and isobutylamino groups in 9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro- makes it unique compared to other anthraquinone derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
31715-42-1 |
|---|---|
分子式 |
C18H17N3O5 |
分子量 |
355.3 g/mol |
IUPAC 名称 |
1-amino-4-(butan-2-ylamino)-5-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C18H17N3O5/c1-3-8(2)20-10-5-4-9(19)13-14(10)18(24)16-12(22)7-6-11(21(25)26)15(16)17(13)23/h4-8,20,22H,3,19H2,1-2H3 |
InChI 键 |
WQNHLAKNRJAPAL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
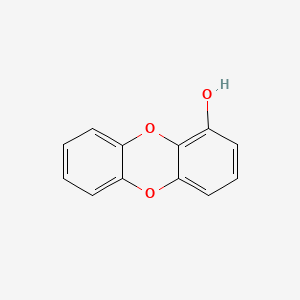
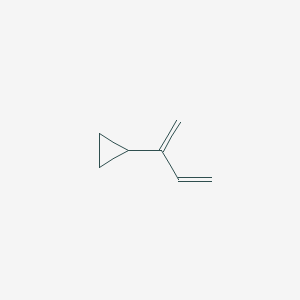
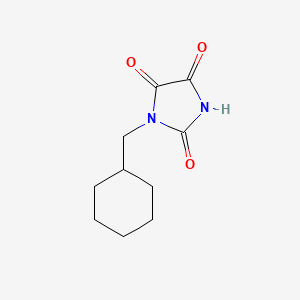
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
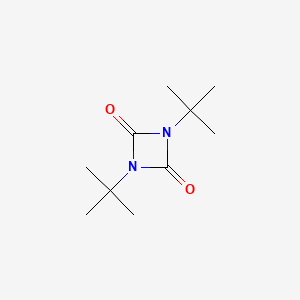
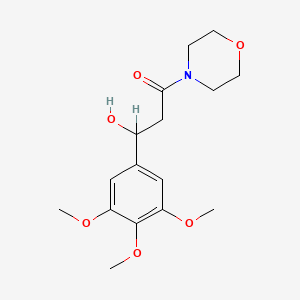
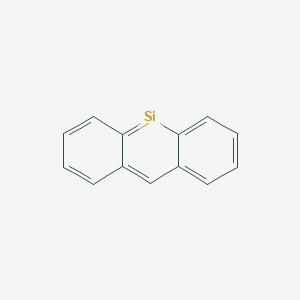
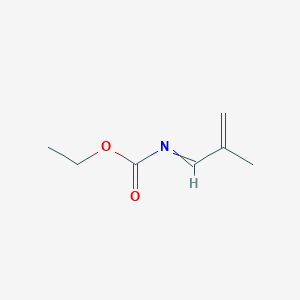
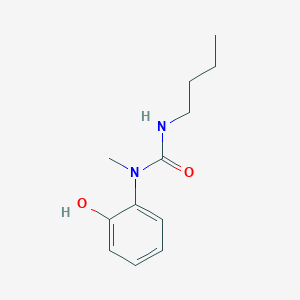
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
